
5-Bromo-1-fluoro-2,3-dimethoxybenzene
Overview
Description
5-Bromo-1-fluoro-2,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2 It is characterized by the presence of bromine, fluorine, and two methoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-fluoro-2,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . The removal of a proton from this intermediate leads to the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-2,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-2,3-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-fluoro-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the formation of Grignard reagents.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or substituents.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nitration: 5-Bromo-1-fluoro-2,3-dimethoxy-4-nitrobenzene.
Oxidation: 5-Bromo-1-fluoro-2,3-dimethoxybenzoquinone.
Scientific Research Applications
5-Bromo-1-fluoro-2,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science:
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 5-Bromo-1,2,3-trimethoxybenzene
- 1-Fluoro-3,5-dimethoxybenzene
Comparison: 5-Bromo-1-fluoro-2,3-dimethoxybenzene is unique due to the specific arrangement of substituents on the benzene ring, which affects its reactivity and applications. For example, the presence of both bromine and fluorine atoms provides distinct electronic properties compared to compounds with only one halogen substituent .
Biological Activity
5-Bromo-1-fluoro-2,3-dimethoxybenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom attached to a dimethoxy-substituted benzene ring. The presence of these halogens can influence the compound's reactivity and biological interactions.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit antifungal properties. A study focusing on related compounds demonstrated their effectiveness against various fungal strains, suggesting that structural modifications could enhance antifungal potency .
Anticancer Properties
This compound is also being investigated for its anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the dimethoxy group can significantly affect the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. The presence of bromine and fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition of key pathways involved in disease processes .
Study on Antimalarial Activity
A recent study explored the activity of related compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain structural analogs showed significant antimalarial activity, providing insights into how modifications can lead to enhanced efficacy against this pathogen .
FGFR Inhibition Study
In a comprehensive investigation into FGFR inhibitors, compounds structurally related to this compound demonstrated sub-nanomolar enzymatic activity. This suggests that such compounds could serve as effective therapeutic agents in cancer treatment by targeting FGFR pathways .
Table 1: Biological Activity Summary of this compound
Properties
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFHIYSRQFHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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